tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a bicyclic compound that features a tert-butyl ester group, a cyano group, and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo precursor with tert-butyl cyanoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its bicyclic structure can mimic certain biological molecules, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The azabicyclo structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate
- tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
- tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Comparison: Compared to similar compounds, tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. The tert-butyl ester group also provides steric hindrance, affecting the compound’s reactivity and stability .
Properties
IUPAC Name |
tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-5-4-8(7-13)9-6-10(9)14/h8-10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGWBIZKPDTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2116040-80-1 |
Source
|
Record name | tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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